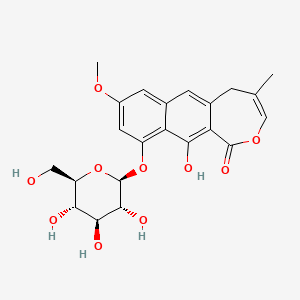
Rheumone B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Rheumone B is typically extracted from the roots of Rheum nobile. The extraction process involves soaking the powdered plant material in an alcohol solution, followed by separation, crystallization, and drying to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound follows a similar extraction process but on a larger scale. The plant material is processed in large extraction tanks, and the resulting solution is subjected to multiple purification steps, including filtration and chromatography, to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: Rheumone B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are compounds with significant biological activity.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of acetylated and benzoylated derivatives.
Scientific Research Applications
Rheumone B has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying phenolic antioxidants.
Biology: Investigated for its role in cellular protection against oxidative stress.
Medicine: Potential therapeutic agent for diseases related to oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.
Industry: Used in the development of natural antioxidant formulations for food and cosmetic products
Mechanism of Action
Rheumone B exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase .
Comparison with Similar Compounds
Rheumone A: Another phenolic compound from Rheum nobile with a similar structure but different biological activities.
Piceatannol-4’-O-β-D-(6″-O-acetyl)-glucoside: A stilbene glycoside with antioxidant properties.
Chrysophanol-1-O-β-D-(6′-O-malonyl)glucoside: An anthraquinone derivative with potential therapeutic applications
Uniqueness of Rheumone B: Its unique structure allows it to interact with multiple molecular targets, making it a versatile compound for research and development .
Properties
Molecular Formula |
C22H24O10 |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
11-hydroxy-8-methoxy-4-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-benzo[h][2]benzoxepin-1-one |
InChI |
InChI=1S/C22H24O10/c1-9-3-10-4-11-5-12(29-2)6-13(15(11)18(25)16(10)21(28)30-8-9)31-22-20(27)19(26)17(24)14(7-23)32-22/h4-6,8,14,17,19-20,22-27H,3,7H2,1-2H3/t14-,17-,19+,20-,22-/m1/s1 |
InChI Key |
VNHYAEBCJSFTBJ-UDEBZQQRSA-N |
Isomeric SMILES |
CC1=COC(=O)C2=C(C3=C(C=C(C=C3C=C2C1)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
CC1=COC(=O)C2=C(C3=C(C=C(C=C3C=C2C1)OC)OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


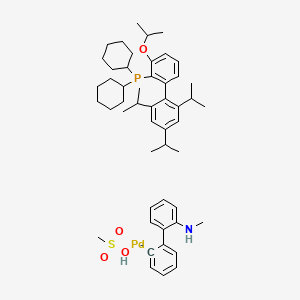
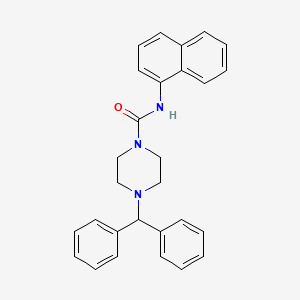
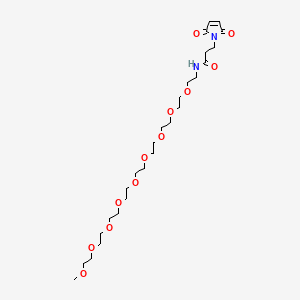
![1-Methyl-9-thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide](/img/structure/B11937640.png)
![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B11937648.png)

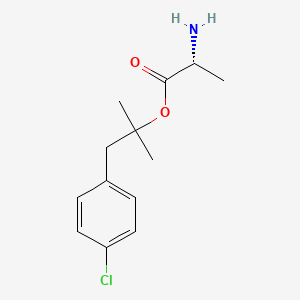
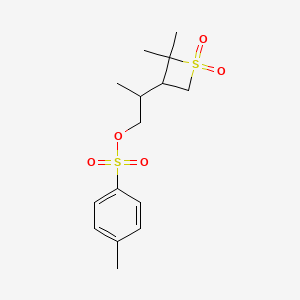
![4-[5-[(1S)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide](/img/structure/B11937667.png)
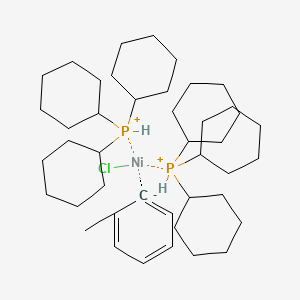



![3-{3-methyl-4-[(2-phenylethyl)amino]-1H-pyrazolo[3,4-b]quinolin-1-yl}-1,2-propanediol hydrochloride](/img/structure/B11937699.png)
